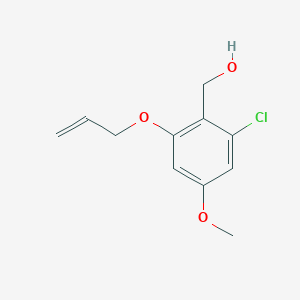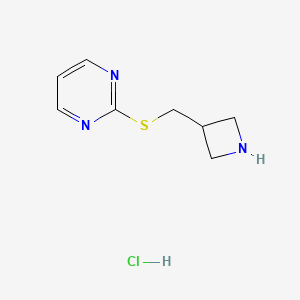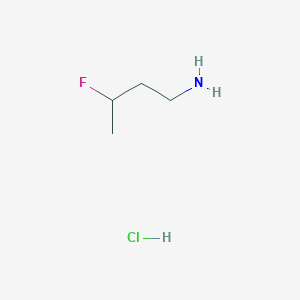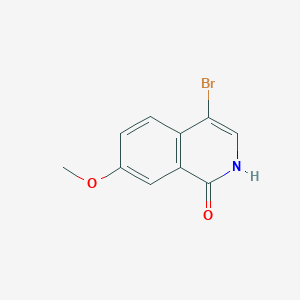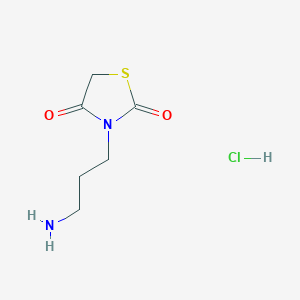
3-(3-Aminopropyl)thiazolidine-2,4-dione hydrochloride
描述
3-(3-Aminopropyl)thiazolidine-2,4-dione hydrochloride is a heterocyclic organic compound with the molecular formula C6H11ClN2O2S It is a derivative of thiazolidine-2,4-dione, a five-membered ring containing sulfur and nitrogen atoms
作用机制
- The TZD moiety binds to PPAR-γ, leading to the activation of target genes involved in insulin sensitivity and glucose homeostasis .
- Their antioxidant action involves scavenging reactive oxygen species (ROS), protecting cells from oxidative damage .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
生化分析
Biochemical Properties
3-(3-Aminopropyl)thiazolidine-2,4-dione hydrochloride plays a crucial role in several biochemical reactions. It interacts with enzymes such as peroxisome proliferator-activated receptor gamma (PPAR-γ) and cytoplasmic Mur ligases . The interaction with PPAR-γ is particularly significant as it improves insulin resistance, thereby exhibiting hypoglycemic activity . Additionally, this compound scavenges reactive oxygen species, contributing to its antioxidant properties . These interactions highlight the compound’s potential in therapeutic applications.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, the activation of PPAR-γ by this compound leads to increased transcription of genes involved in glucose and lipid metabolism . This results in enhanced insulin sensitivity and reduced levels of circulating free fatty acids . The compound also exhibits anti-inflammatory effects by decreasing the transcription of pro-inflammatory genes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the PPAR-γ receptor, forming a heterodimer with the retinoid X receptor (RXR) . This complex then binds to specific DNA sequences, leading to the upregulation or downregulation of target genes . The compound also inhibits cytoplasmic Mur ligases, which are essential for bacterial cell wall synthesis, thereby exhibiting antimicrobial activity . Additionally, the scavenging of reactive oxygen species by this compound contributes to its antioxidant effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but its activity can degrade under certain conditions . Long-term studies have shown that prolonged exposure to this compound can lead to sustained improvements in insulin sensitivity and reductions in inflammation . The stability and degradation of the compound need to be carefully monitored to ensure consistent results in experimental settings .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively improves insulin sensitivity and reduces inflammation without significant adverse effects . At higher doses, toxic effects such as weight gain, edema, and potential liver toxicity have been observed . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects in animal studies .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as PPAR-γ and cytoplasmic Mur ligases, influencing metabolic flux and metabolite levels . The activation of PPAR-γ by the compound leads to increased synthesis of proteins involved in glucose and lipid metabolism . This results in reduced levels of triglycerides and circulating free fatty acids, contributing to its hypoglycemic and lipid-lowering effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is efficiently taken up by cells and accumulates in tissues where it exerts its biological effects . The localization and accumulation of this compound are crucial for its therapeutic efficacy and need to be considered in experimental designs .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization is essential for its interaction with target biomolecules and the subsequent modulation of cellular processes . Understanding the subcellular distribution of this compound can provide insights into its mechanism of action and therapeutic potential .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Aminopropyl)thiazolidine-2,4-dione hydrochloride typically involves the reaction of thiazolidine-2,4-dione with 3-aminopropylamine in the presence of hydrochloric acid. The reaction proceeds through nucleophilic substitution, where the amine group of 3-aminopropylamine attacks the carbonyl carbon of thiazolidine-2,4-dione, forming the desired product.
Industrial Production Methods
Industrial production of this compound can be achieved through a similar synthetic route, with optimization for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, green chemistry approaches, such as the use of non-toxic solvents and recyclable catalysts, can be employed to minimize environmental impact .
化学反应分析
Types of Reactions
3-(3-Aminopropyl)thiazolidine-2,4-dione hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrogen or sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted thiazolidine-2,4-dione derivatives .
科学研究应用
3-(3-Aminopropyl)thiazolidine-2,4-dione hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antidiabetic properties, particularly as a peroxisome proliferator-activated receptor gamma (PPAR-γ) agonist.
Industry: Utilized in the development of pharmaceuticals and agrochemicals
相似化合物的比较
Similar Compounds
- Pioglitazone
- Rosiglitazone
- Troglitazone
Comparison
3-(3-Aminopropyl)thiazolidine-2,4-dione hydrochloride is unique due to its specific structural modifications, which may confer distinct pharmacological properties compared to other thiazolidinediones. For instance, the presence of the aminopropyl group may enhance its binding affinity to PPAR-γ and improve its metabolic stability .
属性
IUPAC Name |
3-(3-aminopropyl)-1,3-thiazolidine-2,4-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2S.ClH/c7-2-1-3-8-5(9)4-11-6(8)10;/h1-4,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPQMQWOIKYIMCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)S1)CCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


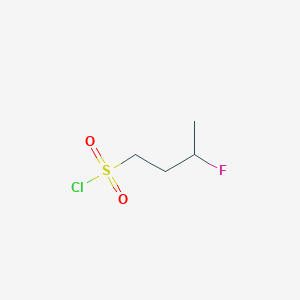
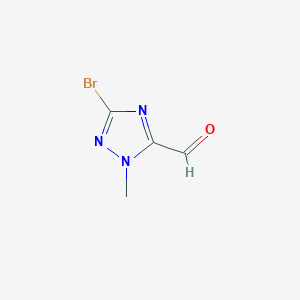
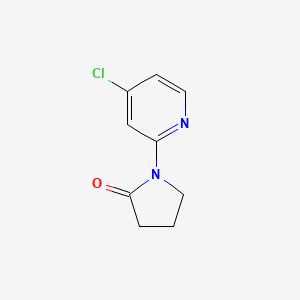

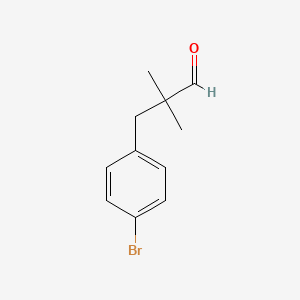
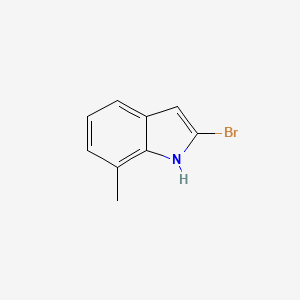
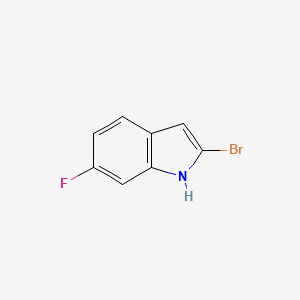
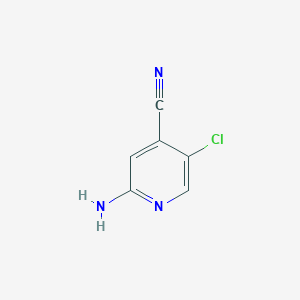
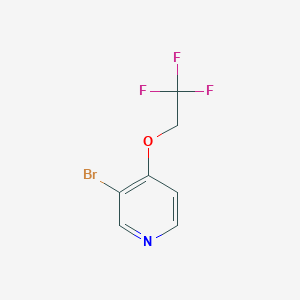
![2-O-tert-butyl 3-O-ethyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B1380446.png)
